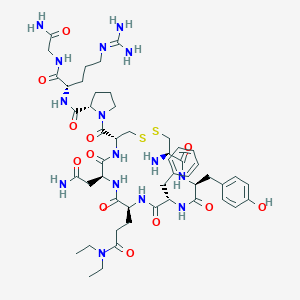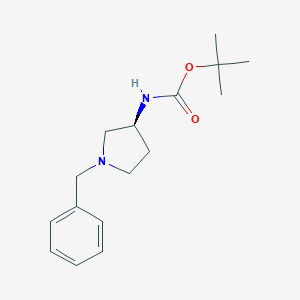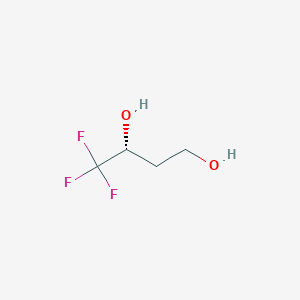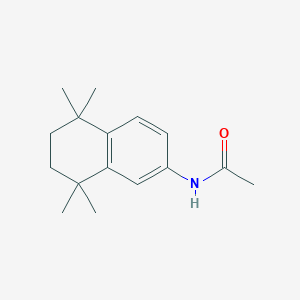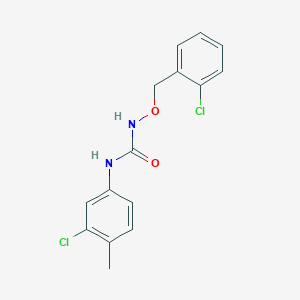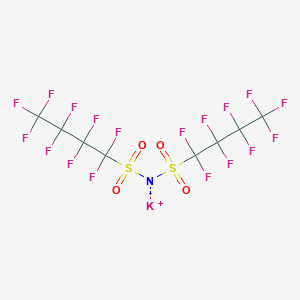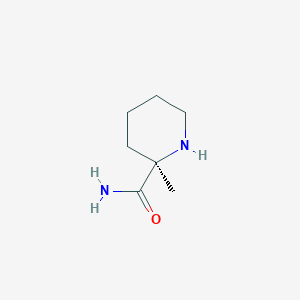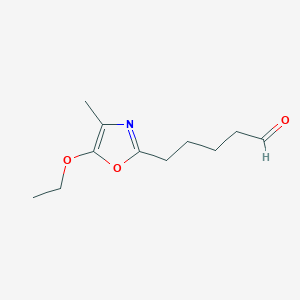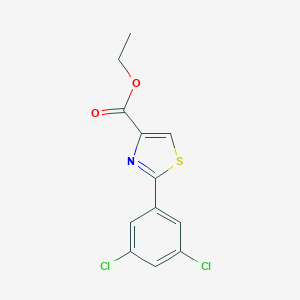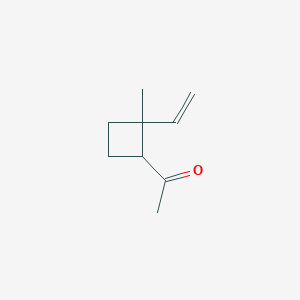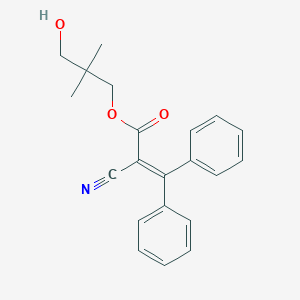
Tetrabutylammonium hypophosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium hypophosphite (TBAHP) is an organophosphorus compound that has been widely used in various scientific research applications. It is a white, crystalline solid that is soluble in water and polar organic solvents. TBAHP is known for its unique properties, including its ability to reduce metal ions and its potential as a reducing agent in organic synthesis.
Wirkmechanismus
Tetrabutylammonium hypophosphite acts as a reducing agent by donating electrons to other chemical species. It can reduce metal ions, such as copper and silver, to their respective metal forms. This compound can also reduce organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low acute toxicity. This compound has also been used as a stabilizer for enzymes and proteins in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabutylammonium hypophosphite has several advantages for use in lab experiments. It is a highly effective reducing agent and can be used in a wide range of organic synthesis reactions. This compound is also relatively inexpensive and easy to handle. However, this compound has some limitations. It can be difficult to handle in large quantities due to its hygroscopic nature. Additionally, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of Tetrabutylammonium hypophosphite in scientific research. One potential application is in the synthesis of metal nanoparticles for use in catalysis and biomedical imaging. This compound could also be used as a reducing agent in the preparation of other organic compounds, such as carboxylic acids and esters. Additionally, this compound could be further studied for its potential as a stabilizer for enzymes and proteins in biological systems.
Synthesemethoden
Tetrabutylammonium hypophosphite can be synthesized through the reaction of hypophosphorous acid with tetrabutylammonium hydroxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen gas, and at a temperature of around 60-80°C. The resulting product is then purified through recrystallization and vacuum drying.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium hypophosphite has been extensively used in scientific research as a reducing agent in organic synthesis. It has been used in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. This compound has also been used as a reducing agent in the preparation of metal nanoparticles, which have potential applications in catalysis and biomedical imaging.
Eigenschaften
CAS-Nummer |
132219-13-7 |
|---|---|
Molekularformel |
C16H38NO2P |
Molekulargewicht |
307.45 g/mol |
IUPAC-Name |
hydroxyphosphinite;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;1,3H/q+1;-1 |
InChI-Schlüssel |
BRPNQNJKQPYBFD-UHFFFAOYSA-N |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP[O-] |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



